molecular formula C17H17N3O4 B11305990 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11305990
M. Wt: 327.33 g/mol
InChI Key: HYYUOTUADQEHJK-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H17N3O4/c1-22-14-6-2-3-7-15(14)24-12-17(21)19-16-8-9-18-20(16)11-13-5-4-10-23-13/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

HYYUOTUADQEHJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the pyrazole ring under appropriate conditions to form the core structure.

    Introduction of the Methoxyphenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are involved in various cellular processes.

    Receptor Binding: It binds to specific receptors on the cell surface, modulating signal transduction pathways.

    Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Conclusion

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHOXYPHENOXY)ACETAMIDE is a compound of significant interest due to its potential biological activities and applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further research and development.

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